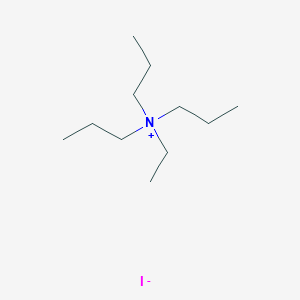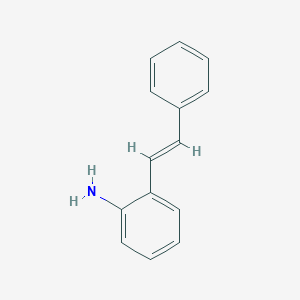
Tin, isotope of mass 113
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin, isotope of mass 113, is a stable and non-radioactive isotope of tin. It is a rare isotope, accounting for only 0.9% of all natural tin. Tin-113 has unique properties that make it useful for scientific research applications.
Applications De Recherche Scientifique
Tin-113 has a wide range of scientific research applications. It is commonly used as a tracer in environmental studies, such as tracking the movement of pollutants in soil and water. It is also used in biomedical research to study the behavior of cells and tissues. Tin-113 can be incorporated into molecules and used to label proteins, DNA, and other biomolecules. This allows researchers to track the movement of these molecules in living cells and tissues.
Mécanisme D'action
Tin-113 is a stable isotope and does not undergo radioactive decay. Therefore, it does not produce ionizing radiation and does not pose a risk to human health. The mechanism of action of tin-113 is based on its chemical properties. It can form stable bonds with other atoms and molecules, which allows it to be incorporated into various compounds and used as a tracer.
Effets Biochimiques Et Physiologiques
Tin-113 has no known biochemical or physiological effects on living organisms. It is a stable isotope and does not produce ionizing radiation. Therefore, it does not cause any damage to cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Tin-113 has several advantages for lab experiments. It is a stable and non-radioactive isotope, which makes it safe to handle and use. It can be incorporated into various molecules and used as a tracer to study the behavior of cells and tissues. However, there are also some limitations to using tin-113. It is a rare isotope and can be expensive to produce. It also has a relatively short half-life, which limits its use in long-term studies.
Orientations Futures
There are several future directions for research using tin-113. One area of research is the development of new labeling techniques for biomolecules. Tin-113 can be used to label proteins, DNA, and other biomolecules, but there is still room for improvement in these techniques. Another area of research is the use of tin-113 in environmental studies. It can be used to track the movement of pollutants in soil and water, but there is still much to learn about the behavior of these pollutants in the environment. Finally, tin-113 could be used in the development of new diagnostic and therapeutic agents for use in medicine. Its unique properties make it a promising candidate for use in these applications.
Conclusion:
Tin-113 is a stable and non-radioactive isotope of tin that has unique properties that make it useful for scientific research applications. It can be used as a tracer in environmental studies, as well as in biomedical research to study the behavior of cells and tissues. Tin-113 has no known biochemical or physiological effects on living organisms and is safe to handle and use. However, it is a rare isotope and can be expensive to produce. There are several future directions for research using tin-113, including the development of new labeling techniques for biomolecules, the use of tin-113 in environmental studies, and the development of new diagnostic and therapeutic agents for use in medicine.
Méthodes De Synthèse
Tin-113 can be produced by irradiating natural tin with neutrons in a nuclear reactor. The resulting tin-113 is separated from the other isotopes of tin using various chemical separation techniques. The final product is a highly purified form of tin-113 that can be used for scientific research.
Propriétés
Numéro CAS |
13966-06-8 |
|---|---|
Nom du produit |
Tin, isotope of mass 113 |
Formule moléculaire |
Sn |
Poids moléculaire |
112.90518 g/mol |
Nom IUPAC |
tin-113 |
InChI |
InChI=1S/Sn/i1-6 |
Clé InChI |
ATJFFYVFTNAWJD-VENIDDJXSA-N |
SMILES isomérique |
[113Sn] |
SMILES |
[Sn] |
SMILES canonique |
[Sn] |
Synonymes |
113Sn radioisotope Sn-113 radioisotope Tin-113 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



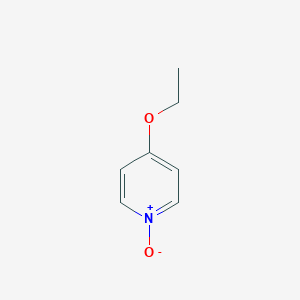
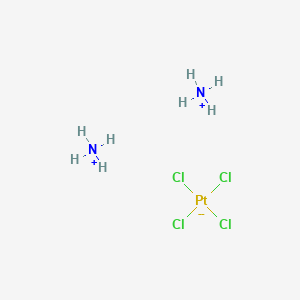
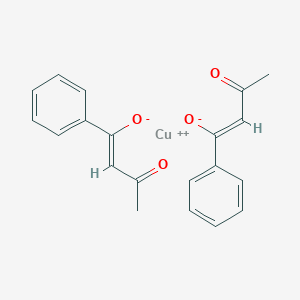
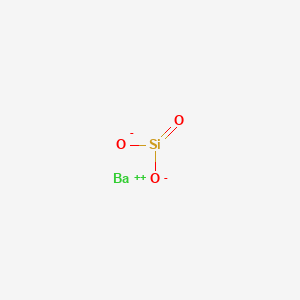
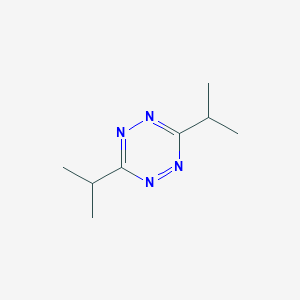
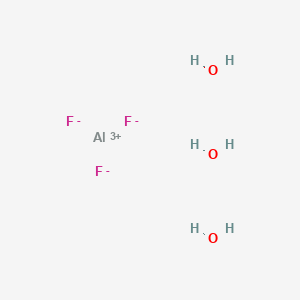
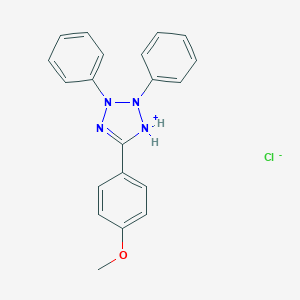
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)

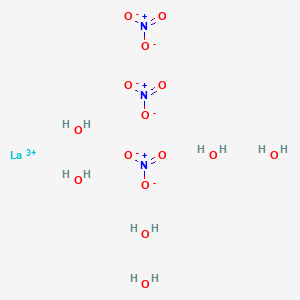
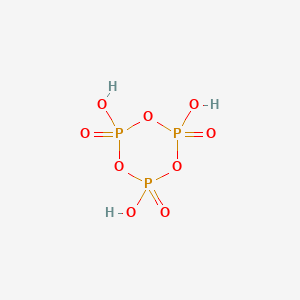
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
